3-(3-Hydroxyphenyl)oxetan-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-hydroxyphenyl)oxetan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4,10-11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSAKNMAOMQTQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 3 Hydroxyphenyl Oxetan 3 Ol Derivatives
Oxetane (B1205548) Ring-Opening Reactions
The relief of ring strain is a primary driving force for the ring-opening reactions of oxetanes. wikipedia.org These reactions can be initiated by acids, nucleophiles, or reductive agents, leading to diverse products.
Acid-Catalyzed Ring Opening: Mechanisms and Regioselectivity
The acid-catalyzed ring opening of oxetanes is a common and well-studied transformation. magtech.com.cn In the presence of a Brønsted or Lewis acid, the oxygen atom of the oxetane ring is protonated or coordinates to the Lewis acid, which activates the ring for nucleophilic attack. rsc.orgacs.org For 3-aryl-3-hydroxyoxetanes, this activation facilitates the formation of a stabilized carbocation intermediate. nih.gov
The mechanism typically proceeds through an SN1-type pathway, especially when the oxetane is substituted with groups that can stabilize a positive charge, such as an aryl group at the 3-position. beilstein-journals.org For instance, the acid-catalyzed reaction of 3-aryloxetan-3-ols with nucleophiles like thiols and alcohols involves the formation of an oxetane carbocation. nih.govbeilstein-journals.org This intermediate is then attacked by the nucleophile.
Regioselectivity: The regioselectivity of the ring-opening is influenced by both electronic and steric factors. magtech.com.cn In acid-catalyzed reactions of unsymmetrically substituted oxetanes, weak nucleophiles tend to attack the more substituted carbon atom adjacent to the oxygen. magtech.com.cn This is due to the formation of a more stable carbocation at this position. For example, the acid-catalyzed hydrolysis of 3-aryloxetan-3-ols leads to the formation of 1,2,4-triol derivatives through cleavage of the C-O bond at the more substituted carbon. beilstein-journals.orgchemistrysteps.com Similarly, the reaction of 3-vinyloxetan-3-ols under acidic conditions can lead to rearrangement products like 2,5-dihydrofurans. nih.gov
However, the presence of strongly electron-donating groups on the aryl ring can influence the reaction pathway, sometimes favoring other transformations. researchgate.net The choice of acid and solvent can also impact the selectivity, with aprotic solvents sometimes favoring the formation of cyclic products over simple addition products. acs.org
Table 1: Regioselectivity in Acid-Catalyzed Ring Opening of Oxetanes
| Oxetane Substrate | Catalyst/Conditions | Nucleophile | Major Product | Reference |
| 3-Aryloxetan-3-ol | Brønsted Acid (Tf₂NH) | 1,2-Diol | 1,4-Dioxane | nih.gov |
| 3-Vinyloxetan-3-ol | Pd(OAc)₂ / TFA | Arylboronic acid | 2,5-Dihydrofuran | nih.gov |
| 2,2-Disubstituted oxetane | B(C₆F₅)₃ | - | Homoallylic alcohol | researchgate.net |
| 3-(Phenyl)oxetane | Lewis/Brønsted Acids | Methanol | 3-Methoxy-3-phenyl-1-propanol | acs.org |
Nucleophile-Mediated Ring Opening Pathways
The oxetane ring can be opened by a variety of nucleophiles, often activated by a Lewis or Brønsted acid. rsc.org The high ring strain of the four-membered ring makes it susceptible to attack even by relatively weak nucleophiles when properly activated. rsc.org
Common nucleophiles include:
Oxygen Nucleophiles: Alcohols and diols can react with activated oxetanes. For example, 3-aryloxetan-3-ols react with 1,2-diols in the presence of a Brønsted acid to form 1,4-dioxanes. nih.gov
Nitrogen Nucleophiles: Primary and secondary amines can open the oxetane ring. mnstate.edulumenlearning.comlibretexts.org For example, 3-(arylamino)oxetanes can undergo intramolecular ring-opening after a Tsuji-Trost allylation. nih.gov
Sulfur Nucleophiles: Thiols are effective nucleophiles for opening oxetanes. The reaction of 3-aryloxetan-3-ols with thiols in the presence of a lithium catalyst proceeds chemoselectively to yield oxetane sulfides without ring-opening. beilstein-journals.org
Carbon Nucleophiles: Organometallic reagents and other carbon-based nucleophiles can also open the oxetane ring. rsc.org
Halide Nucleophiles: Halides can act as nucleophiles in the presence of an acid to open the oxetane ring. magtech.com.cn
The stability of the oxetane ring towards nucleophilic attack is influenced by its substitution pattern. 3,3-disubstituted oxetanes are generally more stable towards external nucleophiles due to steric hindrance around the C-O bonds. nih.gov However, intramolecular ring-opening can still occur, especially under acidic conditions if an internal nucleophile is present. nih.govnih.gov
Reductive Cleavage Strategies and Substituent Effects
The oxetane ring can be reductively cleaved using various reducing agents, most commonly lithium aluminum hydride (LAH). datapdf.comacs.org This reaction typically results in the formation of an alcohol. datapdf.comoup.com The cleavage of unsymmetrical oxetanes generally occurs between the oxygen atom and the least substituted α-carbon atom. datapdf.com
Substituent Effects: The ease of reductive cleavage is significantly affected by the substituents on the oxetane ring. datapdf.com
Steric Hindrance: Gem-dialkyl substitution at the 3-position of the oxetane ring has been found to cause a marked deactivation, making the ring less susceptible to cleavage by LAH. datapdf.com In contrast, polycyclic oxetanes can be cleaved with LAH in a refluxing solvent like N-ethylmorpholine. acs.org
Electronic Effects: The presence of a phenyl group at the 2-position can influence the regioselectivity of the cleavage. For 2-phenyloxetane, reduction with LAH yields primarily 1-phenyl-1-propanol, indicating cleavage at the less substituted C4-O bond. datapdf.com The use of a less nucleophilic reagent like lithium borohydride (B1222165) increases the amount of the other regioisomer, suggesting that the reaction proceeds via a direct displacement mechanism rather than through a polarized transition state. datapdf.com
The combination of lithium aluminum hydride with aluminum chloride (a mixed hydride reagent) has also been employed for the reductive cleavage of certain oxetanes, including steroidal sapogenins. researchgate.net Catalytic hydrogenation over Raney nickel or Adams platinum has been found to be generally ineffective for the reductive cleavage of the oxetane ring, in contrast to its effectiveness with 1,2-epoxides. datapdf.com
Table 2: Reductive Cleavage of Substituted Oxetanes with LiAlH₄
Ring-Opening Polymerization Mechanisms
Oxetanes, due to their ring strain, can undergo ring-opening polymerization (ROP) to form polyethers. wikipedia.org The most common mechanism for the ROP of oxetanes is cationic ring-opening polymerization. wikipedia.orgrsc.org
The process is typically initiated by strong acids, Lewis acids, or photoinitiators that generate a Brønsted superacid upon irradiation. wikipedia.orgacs.org The initiation step involves the protonation of the oxetane oxygen atom to form a secondary oxonium ion. acs.org This protonated monomer then reacts with another monomer molecule in the propagation step. The oxygen atom of an incoming monomer attacks one of the α-carbons of the protonated oxetane, leading to the formation of a dimer with a tertiary oxonium ion as the new propagating center. rsc.org This process continues, leading to the growth of the polymer chain.
For oxetanes containing a hydroxyl group, such as 3-ethyl-3-hydroxymethyloxetane, two competitive mechanisms can be involved in the cationic ROP: tandfonline.com
Active Chain End (ACE) Mechanism: The nucleophilic attack of the monomer on the α-carbon of the tertiary oxonium ion at the end of the growing polymer chain. This leads to a linear polyether. tandfonline.com
Activated Monomer (AM) Mechanism: The attack of a hydroxyl group from the polymer chain on the α-carbon of a protonated monomer. This can lead to the formation of branched polymers. tandfonline.com
The polymerization kinetics can be influenced by the monomer structure. Some oxetane monomers exhibit an induction period in photoinitiated cationic polymerization, which has been attributed to the formation of stable, intramolecularly hydrogen-bonded complexes between the protonated monomer and other functional groups within the same molecule. acs.org
Ring Expansion Reactions of Oxetanes
In addition to ring-opening, the strained oxetane ring can undergo ring expansion reactions to form larger heterocyclic systems, such as tetrahydrofurans. sioc-journal.cnrsc.org These transformations are often catalyzed by transition metals.
Metal-Catalyzed Rearrangements
Transition metal catalysts, particularly those based on platinum and copper, can promote the rearrangement of substituted oxetanes. acs.orgacs.org For example, vinyl-substituted oxetanes can undergo ring expansion in the presence of a copper catalyst to yield 3,6-dihydro-2H-pyrans. acs.org The proposed mechanism involves coordination of the copper catalyst to the oxetane oxygen, which facilitates ring opening to form an allylic cation. This cation is then trapped by the oxygen atom in a 6-endo-trig cyclization. acs.org
Platinum catalysts have been shown to effectively catalyze the rearrangement of oxaspirohexanes (which contain an oxetane fused to a cyclopropane (B1198618) ring) to 3-methylenetetrahydrofurans. acs.org Mechanistic studies suggest that this transformation proceeds through the oxidative addition of the platinum(II) catalyst to the least substituted carbon-carbon bond of the cyclopropane, forming a platinacyclobutane intermediate. acs.org
Photochemical, metal-free conditions can also be used to induce the ring expansion of oxetanes to tetrahydrofurans through the formation of an oxygen ylide intermediate. rsc.org
Other Ring Expansion Pathways
While the oxetane ring is a stable four-membered heterocycle, certain reaction conditions can induce its transformation into larger ring systems. These pathways often proceed through ring-opening followed by intramolecular cyclization. One notable example involves the acid-catalyzed ring-opening of an oxetane derivative. During the attempted deprotection of a tert-butyl ester on a 3-aryl-3-alkyl substituted oxetane using trifluoroacetic acid, the oxetane ring underwent a transformation. The internal carboxylate nucleophile, once unmasked, prompted a ring-opening of the strained oxetane, leading to the formation of a more stable six-membered tetrahydropyranone ring. acs.org
In other instances, the transformation of the oxetane core can lead to different heterocyclic systems entirely. Researchers have developed methods to convert oxetan-3-one derivatives into isoxazoles. acs.org This process involves a base-mediated rearrangement of an intermediate 3-(nitromethylene)oxetane. The proposed mechanism suggests the deprotonation of the oxetane forms a highly strained oxetene intermediate, which subsequently undergoes ring-opening by the nitronate anion and dehydration to yield an isoxazole-4-carboxaldehyde. acs.org Such rearrangements highlight the synthetic utility of the strained oxetane ring as a precursor to more complex heterocyclic structures. acs.org
Functional Group Interconversions at the Hydroxyphenyl Moiety and Oxetane Core
The presence of two hydroxyl groups—a tertiary alcohol on the oxetane ring and a phenol (B47542) on the aromatic ring—along with the oxetane ether oxygen, provides multiple sites for functionalization in 3-(3-hydroxyphenyl)oxetan-3-ol.
The oxidation of the hydroxyl groups in 3-aryl-oxetan-3-ol derivatives presents a synthetic challenge, particularly concerning the tertiary alcohol at the C3 position. Direct oxidation of this tertiary alcohol is generally not feasible without C-C bond cleavage. However, the secondary alcohol of a simple oxetan-3-ol (B104164) can be oxidized to the corresponding oxetan-3-one. beilstein-journals.org For derivatives containing other types of alcohols, such as a primary alcohol on a side chain, oxidation can be achieved using standard reagents like Dess-Martin periodinane while preserving the oxetane ring. mdpi.com
In related four-membered sulfur-containing heterocycles, thietan-3-ol (B1346918) derivatives can undergo oxidation. Treatment with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or oxone leads to the oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfone, respectively, while leaving the hydroxyl group intact. nih.govacs.org While not a direct oxidation of the hydroxyl group, this demonstrates the chemical stability of the four-membered ring under oxidative conditions. The phenolic hydroxyl group on the hydroxyphenyl moiety could potentially be oxidized, but such reactions must be carefully controlled to avoid polymerization or degradation of the molecule.
The tertiary alcohol of 3-aryl-oxetan-3-ols serves as a key functional handle for introducing molecular diversity through alkylation and etherification, proceeding via a stabilized benzylic oxetane carbocation intermediate.
A notable method involves the Brønsted acid-catalyzed reaction of 3-aryl-oxetanols with various simple alcohols to form 3-aryl-3-alkoxy-oxetanes. rsc.org This approach is effective for electron-rich aryl groups, such as a p-methoxyphenyl group, which can stabilize the carbocation intermediate. However, less electron-rich systems, including those with unsubstituted phenyl groups, were found to be unreactive under these conditions. rsc.org
Lithium-based catalysts have also proven effective. A mild and chemoselective method using a lithium catalyst enables the C-OH activation and subsequent alkylation of 3-aryl-oxetan-3-ols with thiols, yielding 3-aryl-3-sulfanyl-oxetanes. dntb.gov.ua Similarly, a lithium-catalyzed Friedel-Crafts type reaction between a 3-aryl-oxetan-3-ol and phenol has been used to construct 3,3-diaryloxetanes. mdpi.com These methods selectively activate the tertiary benzylic alcohol while keeping the strained oxetane ring intact. rsc.orgdntb.gov.ua
| Reaction Type | Catalyst/Reagents | Nucleophile | Product | Ref. |
| Etherification | Brønsted Acid | Alcohols (e.g., Propanol) | 3-Aryl-3-alkoxy-oxetane | rsc.org |
| Thioetherification | Li(NTf₂) | Thiols | 3-Aryl-3-sulfanyl-oxetane | dntb.gov.ua |
| C-C Bond Formation | Li(NTf₂) | Phenol | 3,3-Diaryloxetane | mdpi.com |
The removal of the tertiary hydroxyl group from 3-aryloxetan-3-ols is a key transformation for accessing 3-aryl-oxetane scaffolds, which are valuable in medicinal chemistry. Several methods have been developed to achieve this dehydroxylation.
One approach is an acid-mediated reduction using trifluoroacetic acid with triethylsilane as a hydride donor. acs.org This method was successful for derivatives with electron-donating groups like a p-anisyl substituent, which stabilize the intermediate carbocation. However, it failed for substrates with unsubstituted phenyl or 2,4-dimethylphenyl groups, highlighting its limited scope. acs.org
A more broadly applicable method is the Barton-McCombie deoxygenation. acs.org This radical-based deoxygenation proceeds in multiple steps, beginning with the conversion of the tertiary alcohol into a xanthate derivative. Subsequent treatment with a radical initiator like azobisisobutyronitrile (AIBN) and a hydrogen atom donor such as tributylstannane effects the removal of the xanthate group and its replacement with a hydrogen atom, yielding the dehydroxylated 3-aryloxetane. acs.orgthieme-connect.de An alternative two-step approach involves the formation of a tosylate, which is then reduced, although low temperatures are required to prevent undesired ring-opening of the oxetane. acs.org
| Method | Key Reagents | Substrate Scope Limitation | Ref. |
| Acid-Mediated Reduction | Trifluoroacetic acid, Triethylsilane | Requires electron-donating aryl groups | acs.org |
| Barton-McCombie Deoxygenation | CS₂, NaH, MeI; then AIBN, Bu₃SnH | General, but multi-step | acs.org |
| Two-Step via Tosylate | TsCl; then reducing agent | Requires low temperature to prevent ring-opening | acs.org |
The replacement of the hydroxyl group in oxetan-3-ols with a halogen atom is a crucial transformation for creating versatile building blocks. Fluorination, in particular, is of high interest as the introduction of fluorine can favorably modulate physicochemical properties such as lipophilicity and the pKa of neighboring groups. enamine.net
The direct conversion of the tertiary alcohol in 3-aryloxetan-3-ols to a halogen has been successfully demonstrated. For instance, treatment of 3-phenyloxetan-3-ol (B1354653) with methanesulfonyl chloride and triethylamine (B128534) results in the corresponding 3-chloro-3-phenyloxetane. acs.org For fluorination, deoxofluorinating reagents such as diethylaminosulfur trifluoride (DAST) can be used to replace the hydroxyl group of oxetan-3-ol with fluorine. acs.org
While traditional methods for constructing the oxetane ring often struggle to directly produce halogenated versions, newer catalytic approaches have been developed. news-medical.netchemeurope.com For example, a catalytic transformation that converts epoxides into α,α-difluoro-oxetanes using a copper catalyst has been reported. news-medical.netchemeurope.comlabmanager.comazolifesciences.com This method proceeds via a copper difluorocarbenoid complex that triggers a site-selective ring cleavage of the epoxide and subsequent cyclization. news-medical.netchemeurope.com These halogenated oxetanes, particularly fluorooxetanes, are prized motifs in drug discovery due to their ability to combine the desirable attributes of the oxetane scaffold with the unique electronic properties of fluorine. enamine.netnews-medical.net Halogenated oxetanes can also serve as precursors for further functionalization, for instance, in radical-mediated alkynylation reactions to form C(sp³)–C(sp) bonds. d-nb.inforsc.org
| Halogenation Reaction | Reagent(s) | Product | Ref. |
| Chlorination | Methanesulfonyl chloride, Triethylamine | 3-Chloro-3-phenyloxetane | acs.org |
| Fluorination | Diethylaminosulfur trifluoride (DAST) | 3-Fluorooxetane | acs.org |
Structural and Conformational Analysis of 3 Hydroxyphenyl Oxetan 3 Ols
Intrinsic Ring Strain and Conformational Preferences of Oxetanes
The oxetane (B1205548) ring, a four-membered cyclic ether, is characterized by significant intrinsic ring strain, calculated to be approximately 25.5 kcal/mol (106 kJ/mol). mdpi.combeilstein-journals.org This strain arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. X-ray diffraction studies have determined the bond angles in unsubstituted oxetane to be approximately 90.2° for C–O–C, 92.0° for C–C–O, and a notably acute 84.8° for C–C–C. acs.org The carbon-oxygen bond length is about 1.46 Å, and the carbon-carbon bond length is 1.53 Å. acs.org
Contrary to early assumptions of planarity, detailed structural analyses have shown that the oxetane ring is not perfectly flat. beilstein-journals.orgillinois.edu It exhibits a slight "puckering" to alleviate some of the torsional strain from eclipsing hydrogen atoms. This puckering is, however, much less pronounced than in its all-carbon analogue, cyclobutane. The puckering angle for oxetane has been measured as 8.7° at 140 K and 10.7° at 90 K. mdpi.combeilstein-journals.org The molecule exists in a dynamic equilibrium, oscillating between two equivalent bent conformations through a large-amplitude ring-puckering vibration. tandfonline.comresearchgate.net The energy barrier for this interconversion is very low, reported to be just 15.5 cm⁻¹. aip.org This inherent flexibility is a defining characteristic of the oxetane skeleton.
| Parameter | Value | Source |
|---|---|---|
| Ring Strain | 25.5 kcal/mol (106 kJ/mol) | mdpi.combeilstein-journals.org |
| C-O-C Bond Angle | 90.2° | acs.org |
| C-C-O Bond Angle | 92.0° | acs.org |
| C-C-C Bond Angle | 84.8° | acs.org |
| C-O Bond Length | 1.46 Å | acs.org |
| C-C Bond Length | 1.53 Å | acs.org |
| Puckering Angle | 8.7° (at 140 K) | mdpi.combeilstein-journals.org |
| Puckering Interconversion Barrier | 15.5 cm⁻¹ | aip.org |
Influence of Aryl and Hydroxyl Substituents on Ring Puckering and Geometry
The introduction of substituents onto the oxetane ring, particularly at the C3 position, significantly alters its conformational preferences. Substituents increase steric and eclipsing interactions, which generally results in a more puckered ring conformation compared to the unsubstituted parent. mdpi.comacs.org For instance, the puckering angle of the substituted oxetane in the insecticide EDO was found to be 16°, a notable increase from the ~9-11° of oxetane itself. acs.org
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)
The precise structure of 3-(3-hydroxyphenyl)oxetan-3-ol and related compounds is determined using a combination of modern spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of hydroxyphenyl oxetanols.
¹H NMR: The protons on the oxetane ring (at C2 and C4) typically appear as multiplets or, in some symmetrically substituted cases, as a singlet. In related 3-aryl-3-hydroxyloxetanes, the non-equivalent methylene (B1212753) protons give rise to distinct doublets in the range of 4.2 to 4.9 ppm. mdpi.comillinois.edunih.gov The hydroxyl protons (both phenolic and alcoholic) are expected to appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. mdpi.com The aromatic protons of the 3-hydroxyphenyl group would produce a characteristic pattern of signals in the aromatic region of the spectrum (typically 6.5-7.5 ppm).
¹³C NMR: The chemical shifts of the carbon atoms provide further structural confirmation. The quaternary carbon at C3, bearing both an oxygen and an aryl group, would have a distinctive shift. In unsubstituted oxetane, the methylene carbons adjacent to the oxygen appear at approximately 72.8 ppm, while the C3 carbon is at 23.1 ppm. illinois.edu Substitution dramatically alters these values.
| Compound/Substituent | Oxetane Ring Protons (-CH₂-) | Other Characteristic Signals | Source |
|---|---|---|---|
| Unsubstituted Oxetane | 4.73 (α-protons), 2.72 (β-proton) | - | illinois.edu |
| 3-Aryl-3-hydroxyloxetane derivative | 4.88 (d), 4.91 (d) | 2.92 (s, -OH) | mdpi.comnih.gov |
| trans-2,3-Dimethyloxetane | 4.52, 4.59, 4.21 | 1.37 (Me), 1.18 (Me), 2.62 (CH) | illinois.edu |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₉H₁₀O₃), the expected molecular weight is 166.17 g/mol . chemscene.comguidechem.com High-resolution mass spectrometry (HRMS) would confirm the exact mass (166.06299). guidechem.com Common fragmentation pathways for oxetanes can involve the loss of formaldehyde (B43269) (CH₂O) or other small molecules, providing clues about the ring structure. mdpi.com Electrospray ionization (ESI-MS) is often used for these polar molecules. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups and probing the vibrational modes of the oxetane ring.
A broad absorption band in the region of 3200-3600 cm⁻¹ would be expected, corresponding to the O-H stretching vibrations of the two hydroxyl groups.
Characteristic C-O stretching vibrations for the ether linkage in the oxetane ring would be present in the fingerprint region (around 1000-1100 cm⁻¹). umanitoba.ca
The large-amplitude ring-puckering motion of the oxetane ring gives rise to absorptions in the far-infrared region, with the fundamental mode for unsubstituted oxetane appearing at a very low frequency (around 53 cm⁻¹). researchgate.netumanitoba.ca While this specific mode is difficult to observe with standard instruments, its overtones and combination bands can influence the mid-IR spectrum. umanitoba.ca
| Vibrational Mode | Frequency (cm⁻¹) | Source |
|---|---|---|
| Ring Puckering (ν18) | ~53 | umanitoba.ca |
| C-O Asymmetric Stretch (ν23) | 1008 | umanitoba.ca |
| C-C Symmetric Stretch (ν6) | 1033 | umanitoba.ca |
Computational and Theoretical Investigations of Oxetane Chemistry
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and energetics of oxetane-containing molecules. researchgate.net These methods allow for the precise calculation of molecular geometries, bond lengths, bond angles, and the distribution of electron density. For the parent oxetane (B1205548), the ring is puckered, not planar, with a calculated ring strain of approximately 25.5 kcal/mol, which is a key factor in its reactivity. beilstein-journals.orgnih.gov
In substituted oxetanes like 3-(3-Hydroxyphenyl)oxetan-3-ol, computational models can predict how substituents influence the ring's geometry and electronic properties. The introduction of the 3-hydroxyphenyl and hydroxyl groups affects the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO). DFT calculations can quantify these effects, providing data on dipole moments and atomic charges. researchgate.netniscpr.res.in Such calculations are foundational for understanding the molecule's reactivity and intermolecular interactions. rsc.org
Below is a table of representative theoretical data for the parent oxetane, which serves as a baseline for understanding substituted derivatives.
| Property | Calculated Value | Method/Basis Set |
| Ring Puckering Angle | 8.7° | X-ray beilstein-journals.org |
| C-O Bond Length | 1.46 Å | X-ray acs.org |
| C-C Bond Length | 1.53 Å | X-ray acs.org |
| C-O-C Bond Angle | 90.2° | X-ray acs.org |
| Ring Strain Energy | 25.5 kcal/mol | - beilstein-journals.org |
This table presents generalized data for the unsubstituted oxetane ring to illustrate typical computational outputs.
Elucidation of Reaction Mechanisms and Transition States
A significant application of computational chemistry is the elucidation of reaction mechanisms. For oxetanes, ring-opening reactions are of particular interest due to the relief of ring strain. nih.gov Theoretical calculations can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. libretexts.org By calculating the energy of the transition state, the activation energy (energy barrier) for the reaction can be determined, which provides a quantitative measure of the reaction rate. researchgate.net
For instance, in the acid-catalyzed ring-opening of an oxetane, computational models can distinguish between different possible pathways, such as SN1 and SN2 mechanisms. These calculations involve optimizing the geometry of the transition state and performing vibrational frequency analysis to confirm it is a true first-order saddle point on the potential energy surface. rsc.org Studies have used methods like MS-CASPT2 and DFT to investigate the mechanisms of photocycloaddition reactions that form oxetane rings, detailing the intermediates and transition states involved. nih.gov
Computational Studies on Ring-Opening Polymerization Mechanisms
The cationic ring-opening polymerization (CROP) of oxetane is a key process for producing polyethers. Computational studies have provided detailed mechanistic insights into this process. acs.org DFT methods, such as B3LYP and MP2, have been used to investigate the mechanism of CROP for oxetane cation series compounds. rsc.org These studies fully optimize the geometries of the reactants, transition states, intermediates, and products along the polymerization pathway. rsc.org
The calculations show that the polymerization typically proceeds via an SN2 mechanism, where the oxygen atom of an incoming oxetane monomer attacks a carbon atom of the protonated (activated) oxetane ring. rsc.org Computational analysis of the reaction's energetics reveals that the activation energy for the initial propagation step is very low, indicating that once initiated, the polymerization can proceed readily. rsc.org Furthermore, these studies can model the effect of solvents on the reaction mechanism and energetics using models like the self-consistent reaction field (SCRF) theory. rsc.org
The table below shows representative calculated activation energies for different steps in a hypothetical oxetane polymerization.
| Reaction Step | System | Calculated Activation Energy (kcal/mol) | Computational Method |
| Initiation | Oxetane + H⁺ | ~2-5 | DFT/B3LYP rsc.org |
| Propagation (Dimer) | Oxetane + Protonated Oxetane | ~10-15 | DFT/B3LYP rsc.org |
| Propagation (Trimer) | Oxetane + Dimer Cation | ~12-17 | DFT/B3LYP rsc.org |
Data are illustrative based on findings for unsubstituted oxetane polymerization. rsc.org
Prediction of Structure-Reactivity Relationships
Computational chemistry enables the systematic study of how changes in molecular structure affect reactivity, establishing quantitative structure-reactivity relationships (QSAR). For oxetane derivatives, this involves modeling how different substituents on the ring influence its stability and susceptibility to ring-opening. For example, computational studies can predict how the electron-donating or electron-withdrawing nature of a substituent at the C3 position, such as the 3-hydroxyphenyl group, alters the electron density at the ring's oxygen and carbon atoms, thereby affecting its reactivity toward electrophiles or nucleophiles. beilstein-journals.org
These predictive models are valuable in medicinal chemistry, where the oxetane ring is often used to modify the properties of drug candidates. acs.org Computational analyses have been used to understand how the oxetane in Taxol, a well-known anticancer agent, acts as a conformational lock or a hydrogen-bond acceptor, both of which are crucial for its biological activity. researchgate.netacs.org
Electrostatic Potential Mapping and Isosteric Analogues
Molecular electrostatic potential (MEP) maps are powerful visualization tools generated from computational calculations that illustrate the charge distribution across a molecule. libretexts.org These maps show regions of negative potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, typically colored blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net For a molecule like this compound, an MEP map would highlight the negative potential around the oxygen atoms of the hydroxyl groups and the oxetane ring, indicating their roles as hydrogen bond acceptors.
The concept of isosterism, where one functional group is replaced by another with similar steric and electronic properties, is central to drug design. nih.govnih.gov The oxetane ring is often employed as a bioisostere for gem-dimethyl or carbonyl groups. nih.govacs.org Computational methods, including the generation of MEP maps, can be used to quantitatively compare the electrostatic similarity between an oxetane and the group it is intended to replace, thereby validating its potential as a suitable isostere. news-medical.net This approach helps in designing molecules with improved physicochemical properties, such as solubility and metabolic stability, while retaining biological activity. nih.govnih.gov
Advanced Applications and Future Research Directions for Oxetane Derivatives
Oxetanes as Versatile Building Blocks in Complex Molecule Synthesis
The oxetane (B1205548) unit is increasingly recognized as a powerful building block in the synthesis of complex molecules, particularly within medicinal chemistry. nih.govnih.gov Its incorporation can profoundly alter the physicochemical properties of a parent molecule. researchgate.net Oxetanes are often employed as bioisosteres—substitutes for other common functional groups—to enhance a compound's therapeutic profile. For instance, they can replace gem-dimethyl groups or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity. nih.govresearchgate.netacs.org
The stability of the oxetane ring, especially when 3,3-disubstituted, allows it to be carried through multi-step syntheses, serving as a rigid, polar scaffold. acs.orgresearchgate.net This has made oxetane-containing building blocks highly sought after for creating novel molecular architectures. The introduction of an oxetane can also influence the conformation of a molecule, which is critical for its interaction with biological targets. researchgate.net A variety of functionalized oxetanes, including those with hydroxyl, amino, and carboxylic acid residues at the 3-position, are available for further chemical modification, providing chemists with a diverse toolkit for drug discovery. acs.org For example, 3-aryl-3-aminooxetanes have been synthesized through innovative methods like photoredox/nickel cross-coupling catalysis, demonstrating the expanding accessibility of these complex building blocks. beilstein-journals.org
Applications in Polymer Science and Advanced Materials Development
The unique reactivity and structural features of oxetanes make them valuable monomers and modifiers in polymer science, enabling the development of advanced materials with tailored properties.
Hydroxyl-functional oxetanes are key monomers in the synthesis of hyperbranched polyethers through ring-opening polymerization (ROP). kinampark.com Monomers such as 3-ethyl-3-(hydroxymethyl)oxetane (EHO) and 3-methyl-3-(hydroxymethyl)oxetane serve as "inimer" (initiator-monomer) units. kinampark.comradtech.org During cationic ROP, the oxetane ring opens, and the hydroxyl group provides a branching point, leading to highly branched, three-dimensional polymer structures. kinampark.comnih.gov
These hyperbranched polyethers are noted for their unique properties, including a high density of terminal functional groups, low viscosity, and high solubility. dntb.gov.ua Anionic ROP of hydroxyl-containing oxetanes has also been achieved, further expanding the synthetic routes to these materials. radtech.orgusm.edu While much of the research has focused on 3-alkyl-3-(hydroxymethyl)oxetanes, di-functional monomers like 3-(3-Hydroxyphenyl)oxetan-3-ol, which possesses two hydroxyl groups (one alcoholic and one phenolic), represent a potential class of monomers for creating novel hyperbranched polymer architectures with distinct properties.
| Monomer Example | Polymerization Method | Resulting Polymer Architecture | Key Features |
| 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) | Cationic Ring-Opening Polymerization | Hyperbranched Polyether | High degree of branching, numerous terminal hydroxyl groups. nih.govmdpi.com |
| 3-Methyl-3-(hydroxymethyl)oxetane | Cationic Ring-Opening Polymerization | Hyperbranched Polyether | Similar to poly(EHO), used to create multifunctional materials. kinampark.com |
| 3-Azidooxetane | Cationic Ring-Opening Polymerization | Energetic Polymer | Used in the development of energetic materials. uni-muenchen.de |
This table presents examples of oxetane monomers and their application in forming hyperbranched polymers.
Incorporating the oxetane moiety into polymer backbones or as side chains allows for precise control over material properties. The polarity of the oxetane ring can enhance a material's solubility in polar solvents and improve its adhesion to polar substrates. mdpi.com For example, hyperbranched polyoxetanes synthesized from EHO have been investigated as potential hot-melt adhesives, demonstrating good adhesion to polar materials. mdpi.com
Furthermore, the introduction of oxetanes can modify the thermal properties of materials, such as the glass transition temperature (Tg). The rigid, cyclic nature of the oxetane unit can restrict polymer chain mobility, potentially increasing Tg. By selecting appropriately substituted oxetane monomers, chemists can fine-tune the mechanical and thermal characteristics of the resulting polymers for specific applications, from coatings and adhesives to advanced composites. marketresearch.com
Chemical Space Exploration and Design of Novel Oxetane Scaffolds
The exploration of novel chemical space is a primary objective in drug discovery, and oxetane scaffolds have become a key tool in this endeavor. nih.gov The compact, three-dimensional nature of the oxetane ring allows chemists to design molecules that are less "flat" than traditional aromatic-heavy compounds, a characteristic that is often associated with higher target selectivity and better pharmacokinetic profiles. nih.govacs.org
The oxetane unit is considered an "emergent, underexplored motif" that provides access to new areas of chemical space. nih.gov Its use as a bioisostere for common groups like carbonyls and gem-dimethyls enables the creation of novel analogues of existing drugs with potentially improved properties, such as enhanced metabolic stability or aqueous solubility, while also offering new intellectual property opportunities. nih.govnih.govresearchgate.net The design and synthesis of novel oxetane-containing building blocks, including spirocyclic systems, are active areas of research, providing a foundation for their broader use in creating diverse molecular libraries for high-throughput screening. researchgate.netbeilstein-journals.org
| Property | Effect of Oxetane Incorporation | Reference |
| Aqueous Solubility | Generally increased | nih.govnih.govacs.org |
| Metabolic Stability | Often improved | nih.govnih.govacs.org |
| Lipophilicity (LogD) | Generally reduced | acs.orgacs.org |
| Molecular Geometry | Increased three-dimensionality (sp3 character) | nih.govacs.org |
| Basicity of Proximal Amines | Attenuated | acs.org |
This table summarizes the typical effects of incorporating an oxetane moiety on the physicochemical properties of a molecule, based on findings from various drug discovery campaigns.
Emerging Trends and Challenges in Oxetane Research
The field of oxetane chemistry is dynamic, with several emerging trends shaping its future direction. A significant trend is the growing application of oxetane motifs in medicinal chemistry to create new therapeutics with improved efficacy and safety profiles. marketresearch.com This is driven by the continual need to address challenging biological targets.
Another key trend is the development of novel and more efficient synthetic methods to access functionally diverse oxetanes. nih.gov For example, recent breakthroughs include new catalytic methods for producing fluorinated oxetanes, a highly valuable but previously hard-to-make class of molecules. news-medical.net The development of bio-based oxetane derivatives is also gaining traction, aligning with the broader chemical industry's shift towards sustainability. marketresearch.com
Despite these advances, challenges remain. The synthesis of specifically substituted oxetanes can still be difficult, and the availability of diverse oxetane building blocks is somewhat limited. nih.gov Furthermore, the inherent ring strain that makes oxetanes useful can also lead to instability and undesired ring-opening under certain conditions, particularly acidic ones, which must be considered during synthesis and formulation. nih.gov Overcoming these synthetic hurdles and better understanding the stability of various oxetane derivatives will be crucial for unlocking their full potential in science and technology.
Q & A
Q. Key Considerations :
- Temperature control : Exothermic reactions may lead to ring-opening of the oxetane.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product from byproducts like diastereomers or oxidized species .
How does the oxetane ring's strain influence the compound's reactivity in nucleophilic substitutions or ring-opening reactions?
Advanced Research Focus
The oxetane ring’s 90° bond angles create significant ring strain, enhancing reactivity:
- Ring-opening : Occurs under acidic or basic conditions (e.g., HCl/THF or NaH/DMF), producing linear intermediates. Kinetic studies show faster ring-opening compared to larger cyclic ethers .
- Nucleophilic attack : The oxetane oxygen’s electron-withdrawing effect directs electrophilic substitution to the para position of the hydroxyphenyl group. Computational models (DFT) predict regioselectivity trends .
Methodological Insight :
Monitor reaction progress via ¹H NMR to detect ring-opening byproducts (e.g., aldehydes or ketones from over-oxidation) .
What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
Q. Basic Research Focus
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₁H₁₂O₃; theoretical [M+H]+ = 193.0865) and detect impurities (e.g., oxidation products at m/z 209) .
What strategies can mitigate oxidative degradation of the hydroxyphenyl group during storage or reactions?
Q. Advanced Research Focus
- Stabilization : Store under inert atmosphere (N₂/Ar) at −20°C to slow autoxidation. Add antioxidants (e.g., BHT at 0.1% w/v) in solution .
- Reaction Design : Use mild reducing agents (e.g., NaBH₄) in protic solvents (MeOH/H₂O) to prevent quinone formation. Monitor via HPLC-UV (λ = 280 nm) for degradation peaks .
Contradiction Note :
Conflicting reports on stability at room temperature may arise from varying humidity levels; control RH <30% to prevent hydrolysis .
What safety precautions are necessary when handling this compound based on its GHS classification?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) :
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to limit vapor exposure .
How can computational modeling predict the bioavailability and metabolic pathways of this compound?
Q. Advanced Research Focus
- ADME Prediction :
- Docking Studies : Oxetane’s H-bond acceptor sites may enhance binding to kinase targets (e.g., PI3Kδ) compared to acyclic analogs .
What are the solubility properties of this compound in common organic solvents, and how does this affect reaction solvent selection?
Q. Basic Research Focus
- Solubility Data :
- Reaction Optimization : Use DCM/MeOH (9:1) for SNAr reactions to balance solubility and reactivity. Precipitation in water aids isolation .
What is the role of the oxetane moiety in enhancing the compound's pharmacokinetic properties compared to larger ring systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
